molecular formula C15H18N2O3S B6057269 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6057269
M. Wt: 306.4 g/mol
InChI Key: LUAHPDNZYCFEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a chemical compound with the molecular formula C15H18N2O3S and a molar mass of 306.38 g/mol This compound is known for its unique structure, which includes a pyrimidinone core substituted with ethoxyphenoxy and sulfanyl groups

Chemical Reactions Analysis

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-19-12-4-6-13(7-5-12)20-8-9-21-15-16-11(2)10-14(18)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHPDNZYCFEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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